REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[CH3:28][C:29](=[O:30])[CH3:31].[I:25][CH2:26][CH3:27].[K+:23].[K+:24].[N+:1]([O-:2])([OH:3])=[O:4].[N+:5](=[O:6])([O-:7])[c:8]1[cH:9][c:10]2[c:11]([cH:17][cH:18]1)[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]2>>[N+:5](=[O:6])([O-:7])[c:8]1[cH:9][c:10]2[c:11]([cH:17][cH:18]1)[CH2:12][CH2:13][N:14]([CH2:26][CH3:27])[CH2:15][CH2:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2c(c1)CCNCC2
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Name
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Type
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product
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Smiles
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CCN1CCc2ccc([N+](=O)[O-])cc2CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |